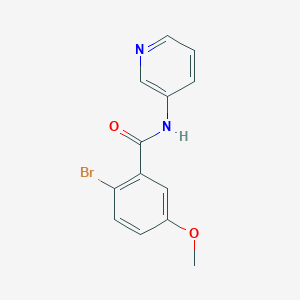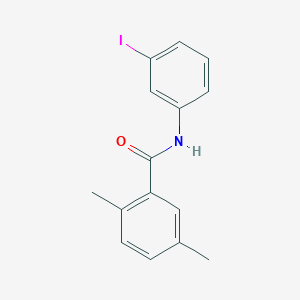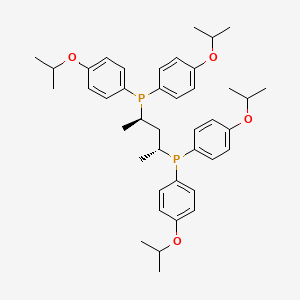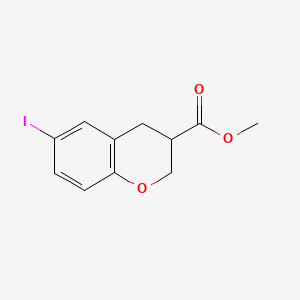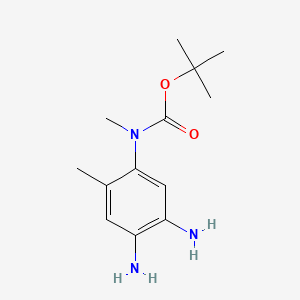
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate: is an organic compound with the molecular formula C13H21N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate typically involves multiple steps. One common method includes the acylation of 4-fluoro-2-methoxy-5-nitroaniline, followed by nucleophilic substitution and reduction . The reaction conditions often involve the use of solvents like ethanol and reagents such as Boc anhydride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boc anhydride, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it valuable in probing biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of biologically active compounds, including certain pharmaceuticals .
Industry
Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with applications in organic synthesis.
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate: Used in pharmaceutical research.
Uniqueness
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate is unique due to its dual amino groups and methyl substitution, which confer specific reactivity and stability. These properties make it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(4,5-diamino-2-methylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21N3O2/c1-8-6-9(14)10(15)7-11(8)16(5)12(17)18-13(2,3)4/h6-7H,14-15H2,1-5H3 |
InChI Key |
PABAMORQWKVCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C(=O)OC(C)(C)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


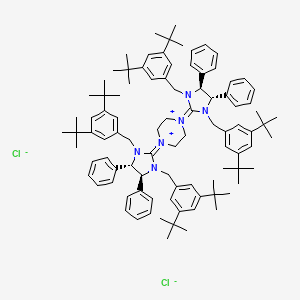
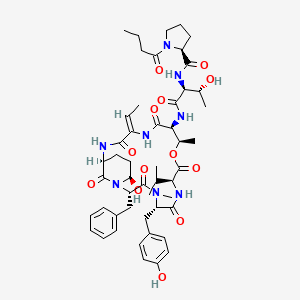
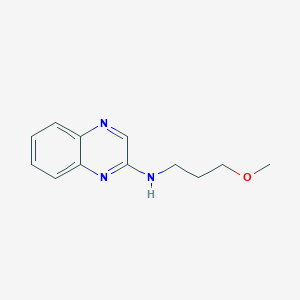
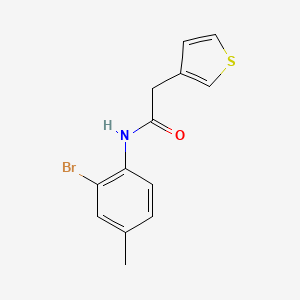
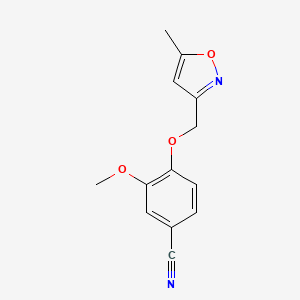
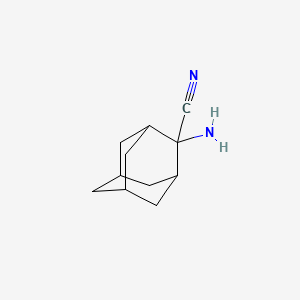
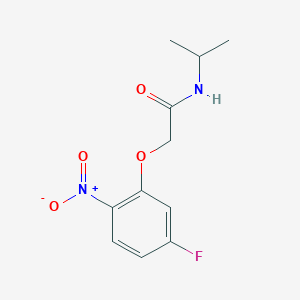
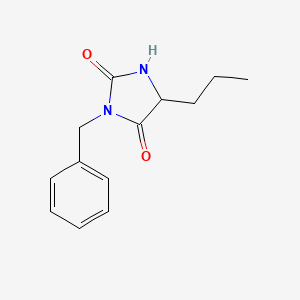
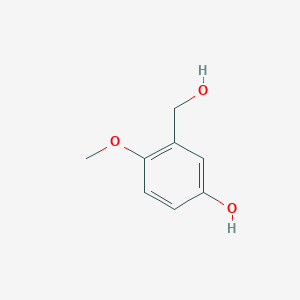
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
